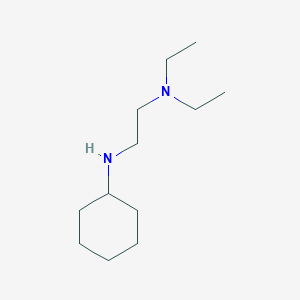

N~2~-Cyclohexyl-N~1~,N~1~-diethylethane-1,2-diamine

Description

N²-Cyclohexyl-N¹,N¹-diethylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclohexyl group at the N² position and two ethyl groups at the N¹ positions. The parent compound, N¹,N¹-diethylethane-1,2-diamine, is a liquid (bp 145–147°C) with high solubility in water and organic solvents, widely used as a ligand, catalyst, or building block in pharmaceuticals and materials science .

Properties

CAS No. |

92036-78-7 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-cyclohexyl-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C12H26N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h12-13H,3-11H2,1-2H3 |

InChI Key |

PRRMLKSVHIYPDE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine typically involves the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

N₂-Cyclohexyl-N₁,N₁-diethylethane-1,2-diamine serves as a versatile ligand in various synthetic pathways. It is particularly noted for its role in:

- Copper-Catalyzed Reactions : This compound can act as a ligand in copper-catalyzed C-N coupling reactions, facilitating the synthesis of various products including:

Coordination Chemistry

The compound's ability to coordinate with metal ions enhances its utility in coordination chemistry. Studies have shown that complexes formed with transition metals exhibit significant antimicrobial properties. For instance:

- Antimicrobial Activity : Research indicates that complexes derived from N₂-Cyclohexyl-N₁,N₁-diethylethane-1,2-diamine demonstrate potent activity against various pathogens. In vitro tests revealed that cadmium complexes formed with this ligand exhibited higher antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Nanotechnology and Biomedical Applications

Recent advancements highlight the potential of N₂-Cyclohexyl-N₁,N₁-diethylethane-1,2-diamine in nanotechnology:

- Nanoparticle Synthesis : The compound can be utilized in the synthesis of nanoparticles for biomedical applications due to its compatibility with phenolic compounds. These nanoparticles have shown promise in drug delivery systems and bioimaging due to their biocompatibility and functional versatility .

Case Study 1: Antimicrobial Complexes

A study explored the synthesis of thiophene-derived Schiff base complexes using N₂-Cyclohexyl-N₁,N₁-diethylethane-1,2-diamine as a ligand. The resulting metal complexes were subjected to antimicrobial screening, revealing that cadmium complexes exhibited superior activity compared to their ligand counterparts .

Case Study 2: Nanoparticle Development

Research focused on the interactions between polyphenols and metal ions highlighted the role of N₂-Cyclohexyl-N₁,N₁-diethylethane-1,2-diamine in forming stable metal-polyphenol networks. These networks were developed into nanoparticles for applications in disease treatment and bioimaging, showcasing the compound's versatility in nanotechnology .

Table 1: Summary of Synthetic Applications

| Reaction Type | Product Type | Catalyst Used |

|---|---|---|

| C-N Coupling | Vinylsulfoximines | Copper |

| C-N Coupling | N-Arylpyridones | Copper |

| C-N Coupling | N-Aryl Amines | Copper |

Table 2: Antimicrobial Activity of Complexes

| Complex Type | Bacteria/Fungi Tested | Activity Level |

|---|---|---|

| Cadmium Complex | E. coli | High |

| Cadmium Complex | S. aureus | High |

| Cadmium Complex | C. albicans | Moderate |

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Ethane-1,2-diamine Derivatives

Key Observations :

- Substituent Effects : Ethyl groups (N¹,N¹-diethyl) enhance electron donation compared to methyl, stabilizing unprotonated amines in reactions like periodate oxidation . The cyclohexyl group introduces steric hindrance, likely slowing reactions but improving lipid membrane penetration in biological systems.

- Solubility : The cyclohexyl derivative’s hydrophobicity contrasts with the water-miscible N¹,N¹-diethyl analog, impacting its utility in aqueous systems .

Table 2: Comparative Reaction Performance

Key Observations :

- Medicinal Chemistry : N¹,N¹-Diethylethane-1,2-diamine is pivotal in synthesizing anti-leishmanial compounds (e.g., compound 13, 70% yield) . The cyclohexyl variant may improve drug lipophilicity but could reduce synthetic efficiency.

- Oxidation Kinetics : Substituted diamines react fastest when unprotonated. Diethyl groups balance electron donation and steric effects, while dimethyl analogs react faster due to smaller size .

- Materials Science : In hydrogels, N¹,N¹-diethylethane-1,2-diamine enables tunable responsiveness; the cyclohexyl derivative might reduce water compatibility but enhance mechanical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.